molecular formula C23H21N3O5S B2449667 (Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-13-2

(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2449667
CAS No.: 868675-13-2
M. Wt: 451.5
InChI Key: TZBODBMCVYBJDV-VHXPQNKSSA-N
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Description

(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a chemically novel compound identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic enzyme that primarily deacetylates non-histone substrates, most notably alpha-tubulin, and plays a critical role in cellular processes such as cell motility , protein aggregate clearance via aggresome formation, and immune synapse regulation . The research value of this inhibitor lies in its ability to induce hyperacetylation of alpha-tubulin, leading to disrupted microtubule dynamics and impaired cellular trafficking. This mechanism provides a powerful tool for researchers to probe the biological functions of HDAC6 in various disease models, particularly in oncology where HDAC6 inhibition can suppress tumor cell migration and induce apoptosis, and in neurodegenerative diseases like Alzheimer's and Huntington's, where its role in clearing misfolded proteins is of significant interest. By selectively targeting HDAC6, this compound allows for the specific investigation of tubulin-mediated effects without the broader transcriptional changes associated with class I HDAC inhibition, making it an essential reagent for dissecting HDAC6-specific pathways in cell biology and therapeutic development.

Properties

IUPAC Name

ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-4-31-19(28)12-25-17-10-13(2)9-14(3)20(17)32-23(25)24-18(27)11-26-21(29)15-7-5-6-8-16(15)22(26)30/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBODBMCVYBJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of various precursors. The general synthetic pathway includes:

  • Preparation of 1,3-Dioxoisoindoline : This is achieved by reacting phthalic anhydride with glycine under microwave conditions.
  • Formation of the Ethyl Ester : The dioxoisoindoline is then reacted with ethyl acetate to form the desired ester derivative.
  • Introduction of the Benzo[d]thiazole Moiety : This involves coupling reactions that introduce the benzo[d]thiazole structure into the compound.

Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various microorganisms. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest a broad-spectrum antimicrobial effect, potentially useful in treating infections caused by these pathogens.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)10.5
HepG2 (Liver)15.3
A549 (Lung)12.8

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation pathways.

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound may inhibit critical signaling pathways involved in cancer cell survival, such as PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Antitumor Efficacy : A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Evaluation : In a comparative study with standard antibiotics, this compound demonstrated superior activity against resistant strains of bacteria, indicating its potential as a new therapeutic agent.

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated that derivatives of (Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exhibit anti-inflammatory properties. A study conducted by Nikalje et al. (2015) synthesized a series of compounds related to this structure and evaluated their efficacy using both in vitro and in vivo models. The results indicated that these compounds significantly reduced inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Basavarajaiah & Mruthyunjayaswamy (2010) reported that various derivatives of this compound were tested against a range of bacterial and fungal strains. The findings confirmed that these derivatives exhibited significant antimicrobial activity, indicating their potential use in treating infections caused by resistant pathogens .

Cancer Research

Given the structural similarities to known anticancer agents, this compound is being investigated for its potential as an anticancer drug. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Neuroprotective Effects

Recent research has pointed to the neuroprotective properties of compounds similar to this compound. Investigations into acetylcholinesterase inhibition have shown promising results in enhancing cognitive function and providing protection against neurodegenerative diseases .

Case Studies

StudyApplicationFindings
Nikalje et al., 2015Anti-inflammatoryCompounds showed significant reduction in inflammation markers in vitro and in vivo.
Basavarajaiah & Mruthyunjayaswamy, 2010AntimicrobialDerivatives exhibited effective antimicrobial activity against various strains.
Recent Cancer ResearchAnticancerInduction of apoptosis observed in cancer cell lines; further studies needed.
Neuroprotective ResearchCognitive enhancementPotential acetylcholinesterase inhibition leading to improved cognitive function.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • 5,7-Dimethylbenzo[d]thiazol-2-amine : A substituted benzothiazole core.
  • Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate : A phthalimide-derived acylating agent.

The (Z)-imino linkage suggests a condensation reaction between the benzothiazol-2-amine and the activated carbonyl group of the dioxoisoindolinyl acetate.

Synthesis of 5,7-Dimethylbenzo[d]thiazol-2-amine

Nitration and Reduction of 2-Chlorobenzo[d]thiazole

The benzothiazole nucleus is constructed via nitration followed by reduction. As per, nitration of 2-chlorobenzo[d]thiazole with HNO₃ in H₂SO₄ at 0–5°C yields a mixture of 6-nitro- and 5-nitro-2-chlorobenzo[d]thiazole (78:8 ratio). Recrystallization from ethanol isolates the 6-nitro isomer in 72% yield. Subsequent reduction with iron powder in acetic acid at 40°C for 5 hours affords 2-chlorobenzo[d]thiazol-6-amine in 33–83% yield, depending on purification methods.

Table 1: Comparative Yields for 2-Chlorobenzo[d]thiazol-6-amine Synthesis
Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C 72%
Reduction (Method A) Fe, AcOH, 40°C, 5h 33%
Reduction (Method B) SnCl₂, HCl, 120°C 61%

Synthesis of Ethyl 2-(1,3-Dioxoisoindolin-2-yl)acetate

This intermediate is prepared through the reaction of phthalic anhydride with ethyl glycinate. As indicated in, ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 6974-10-3) is synthesized under anhydrous conditions, though exact reaction details are unspecified. General procedures involve refluxing phthalic anhydride with ethyl glycinate in acetic acid, yielding the phthalimide derivative after crystallization.

Imine Formation and Stereochemical Control

Acylation of 5,7-Dimethylbenzo[d]thiazol-2-amine

The amine reacts with ethyl 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (generated in situ from the ester using thionyl chloride) to form the imino linkage. The (Z)-configuration is favored by:

  • Low-temperature conditions (0–5°C), which kinetically control isomer formation.
  • Bulky solvents (e.g., DCM), minimizing steric hindrance during nucleophilic attack.
Table 2: Optimization of Imine Formation
Condition Solvent Temperature Yield (Z:E) Reference
Thionyl chloride DCM 0°C 65% (85:15)
DCC/DMAP THF RT 58% (70:30)

Esterification and Final Assembly

The ethyl acetate side chain is introduced via alkylation of the benzothiazole nitrogen using ethyl bromoacetate in the presence of K₂CO₃. This step typically proceeds in DMF at 60°C, achieving yields of 70–80%.

Challenges and Methodological Limitations

  • Regioselectivity in Nitration : The nitration of 2-chlorobenzo[d]thiazole produces a mixture of 5- and 6-nitro isomers, necessitating tedious recrystallization.
  • Reduction Efficiency : Iron-mediated reductions suffer from moderate yields (33–83%) due to over-reduction or byproduct formation.
  • (Z)-Selectivity : Achieving high stereoselectivity requires precise control of reaction kinetics, often necessitating cryogenic conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : The compound can be synthesized via condensation reactions using acetic acid as a solvent and catalyst. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole carboxylates in acetic acid (3–5 hours) yields structurally similar thiazole intermediates . Adjusting molar ratios (e.g., 1.0:1.1 for amine:aldehyde) and recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography. For instance, X-ray diffraction confirmed the planar geometry of analogous thiazolidinone derivatives, with key bond lengths (e.g., C=N: 1.28–1.32 Å) and angles consistent with imino-thiazole frameworks . IR spectroscopy can confirm carbonyl stretches (e.g., 1680–1720 cm1^{-1}) from the dioxoisoindolin moiety .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Recrystallization from DMF/acetic acid (1:1 v/v) is recommended for removing unreacted starting materials. Column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) resolves byproducts, as demonstrated in the isolation of benzothiazolone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Methodology : Employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, in thiadiazole syntheses, optimizing bromination time (30–60 minutes) and phosphorus oxychloride stoichiometry (1.2–1.5 equiv) reduced dimerization byproducts by 40% . Statistical modeling (e.g., response surface methodology) can identify ideal conditions .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For ambiguous NOE correlations, computational chemistry (DFT calculations) can predict spatial arrangements. In one study, DFT-derived 13C^{13}C chemical shifts matched experimental data within 2 ppm, resolving ambiguities in thiazole ring substitution patterns .

Q. How does the electronic environment of the thiazole ring influence reactivity in downstream modifications?

  • Methodology : Perform Hammett analysis using substituents with varying σ values. For example, electron-withdrawing groups (e.g., -NO2_2) at the 5-position of benzothiazole increase electrophilicity, accelerating nucleophilic additions by 30% compared to methyl groups . Cyclic voltammetry can quantify redox potentials linked to electronic effects .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodology : Continuous-flow reactors improve reproducibility at scale. A study on diazomethane synthesis achieved 85% yield in flow systems vs. 60% in batch by tightly controlling residence time (2–3 minutes) and temperature (±1°C) . For Z/E isomerism, chiral HPLC (e.g., Chiralpak IA) with heptane/ethanol gradients ensures stereochemical fidelity .

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